
2-メチル-2,3-ジヒドロベンゾフラン-4-アミン
説明
“2-Methyl-2,3-dihydrobenzofuran-4-amine” is a chemical compound that belongs to the class of compounds known as 2,3-dihydrobenzofurans . The 2,3-dihydrobenzofuran heterocyclic systems are found in various biologically active natural and pharmaceutical products of biological relevance . It has a molecular weight of 134.1751 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2,3-dihydrobenzofuran-4-amine” can be represented by the IUPAC Standard InChI: InChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9 (8)10-7/h2-5,7H,6H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-2,3-dihydrobenzofuran-4-amine” are not detailed in the retrieved papers, it is known that 2,3-dihydrobenzofurans can be involved in various chemical reactions .
科学的研究の応用
抗癌活性
ベンゾフラン誘導体は、顕著な抗癌活性を示すことが判明しています。 例えば、特定の置換ベンゾフランは、白血病、非小細胞肺癌、大腸癌、中枢神経系癌、メラノーマ、卵巣癌など、さまざまな種類の癌細胞に対して劇的な細胞増殖阻害効果を示します .
抗菌剤
ベンゾフランの構造は、抗菌活性に適しています。ベンゾフランの4位での修飾、特にハロゲンまたはヒドロキシル基による修飾は、この活性を高めることが示されています。 ベンゾフラン誘導体は、幅広い生物学的および薬理学的用途を持つため、新規薬剤の発見において広く検討されています .
薬剤発明と開発
ベンゾフランとその誘導体は、天然物と合成化合物の両方で広く存在する構造です。 それらは、さまざまな生物学的効果と新規治療薬としての可能性を持つため、薬剤発明と開発の分野で大きな注目を集めています .
細胞毒性
一部のベンゾフラン誘導体は、特定の癌細胞株に対して強力な細胞毒性を示します。 例えば、特定の誘導体は、頭頸部癌細胞株に対して最も強い細胞毒性を示し、低いIC50値を示し、標的療法としての可能性を示しています .
将来の方向性
作用機序
Target of Action
Benzofuran derivatives, which include this compound, have been found to exhibit antimicrobial activity
Mode of Action
It’s known that the antimicrobial activity of benzofuran derivatives can be influenced by the nature of the substituent at the 4-position . In the case of 2-Methyl-2,3-dihydrobenzofuran-4-amine, the presence of an amine group at this position may contribute to its interaction with its targets.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbes, leading to their inhibition or death .
Pharmacokinetics
Its molecular weight of 14919 g/mol suggests that it could potentially be absorbed and distributed in the body
Result of Action
Given its potential antimicrobial activity, it may lead to the inhibition of growth or death of microbes .
生化学分析
Biochemical Properties
2-Methyl-2,3-dihydrobenzofuran-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 2-Methyl-2,3-dihydrobenzofuran-4-amine to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of 2-Methyl-2,3-dihydrobenzofuran-4-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 2-Methyl-2,3-dihydrobenzofuran-4-amine can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, 2-Methyl-2,3-dihydrobenzofuran-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their function. For instance, it can inhibit the activity of certain kinases, leading to changes in phosphorylation states of downstream targets . This inhibition can result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2,3-dihydrobenzofuran-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-2,3-dihydrobenzofuran-4-amine remains stable under standard laboratory conditions for extended periods, but its activity may decrease over time due to gradual degradation . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-Methyl-2,3-dihydrobenzofuran-4-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.
Metabolic Pathways
2-Methyl-2,3-dihydrobenzofuran-4-amine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolism of neurotransmitters and other endogenous compounds . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2-Methyl-2,3-dihydrobenzofuran-4-amine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, influencing its localization and overall bioavailability.
Subcellular Localization
The subcellular localization of 2-Methyl-2,3-dihydrobenzofuran-4-amine is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
特性
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-4,6H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUCQIAXBTUSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



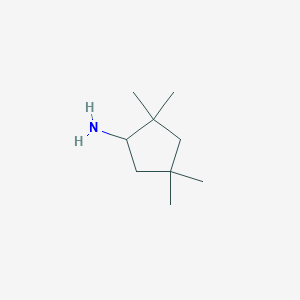


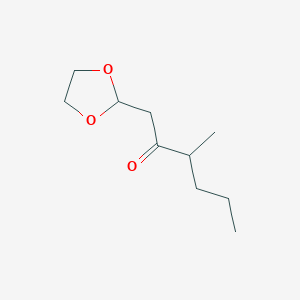

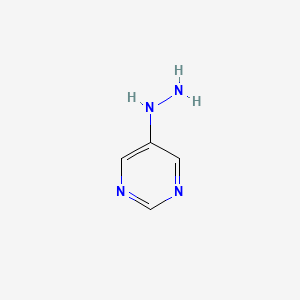

![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)
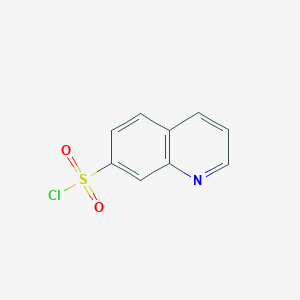
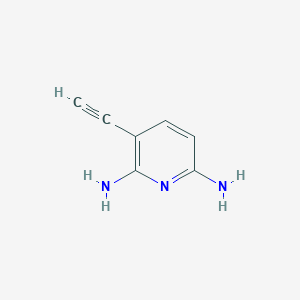

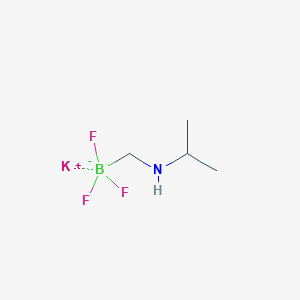
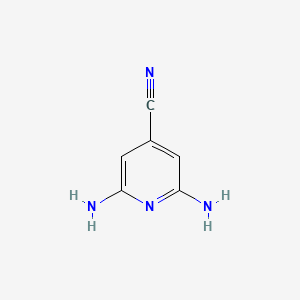
![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B1396133.png)